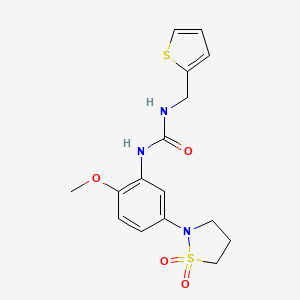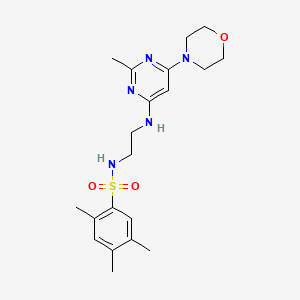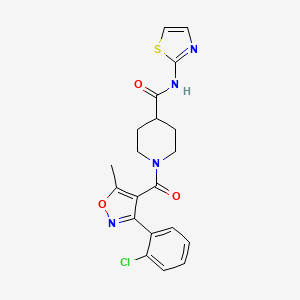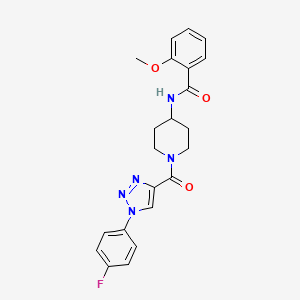![molecular formula C8H14N2S B2844538 [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine CAS No. 1248668-39-4](/img/structure/B2844538.png)
[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of organic molecule that contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen atoms . The “2-Methylpropyl” group attached to the thiazole ring suggests that it is a derivative of thiazole, which could potentially influence its chemical properties and reactivity.
Scientific Research Applications
Synthesis and Characterization
- Compounds incorporating thiazole and methanamine groups have been synthesized through various methods. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, showcasing a high-yield method for producing compounds with complex structures. This process was spectroscopically characterized, providing a framework for the synthesis of similar compounds (Shimoga, Shin, & Kim, 2018).
Biological Evaluation
Thiazole derivatives have been evaluated for their biological activities, including antimicrobial and anticancer properties. For example, new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases with thiazole components demonstrated significant anticancer activity against various cancer cell lines. This research highlights the potential of thiazole-containing compounds in developing new cancer treatments (Mbugua et al., 2020).
Another study synthesized and characterized 2,3,5-substituted [1,2,4]thiadiazoles as allosteric modulators of adenosine receptors, indicating the therapeutic potential of thiazole derivatives in modulating receptor activities (van den Nieuwendijk et al., 2004).
Antimicrobial Activities
- Synthesis and antimicrobial activities have been a significant focus of research on thiazole derivatives. For example, compounds with 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole demonstrated good antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents (Barot, Manna, & Ghate, 2017).
properties
IUPAC Name |
[2-(2-methylpropyl)-1,3-thiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)3-8-10-5-7(4-9)11-8/h5-6H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKQWEUMRFQSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(S1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

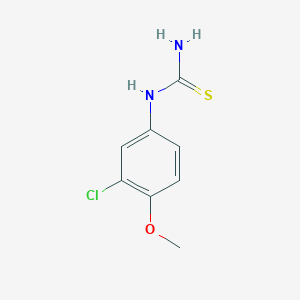
![3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2844458.png)
![benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2844459.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)
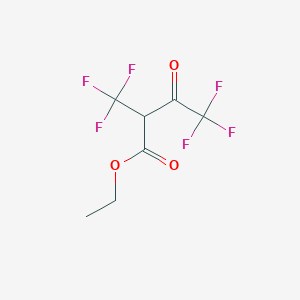
![3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844464.png)
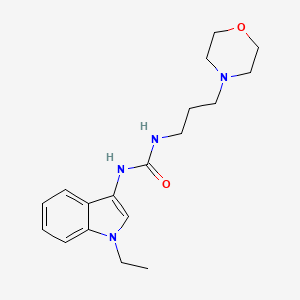
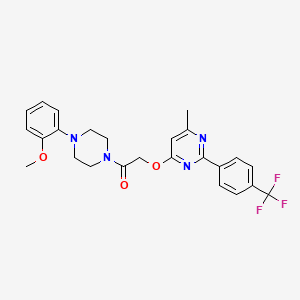
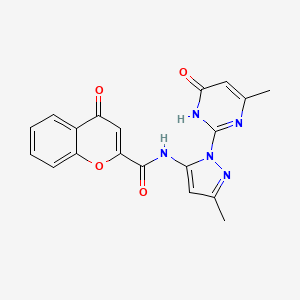
![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide](/img/structure/B2844469.png)
